molecular formula C8H15NO3 B13406526 (3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

Katalognummer: B13406526
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: AXPYGRDXRLICKY-SRFQBUKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol is a sophisticated chiral building block of significant importance in medicinal chemistry and total synthesis. Its primary research value lies in its role as a key advanced intermediate for the construction of negamycin, a dipeptide-like antibiotic (Journal of Organic Chemistry, 2013) . Negamycin and its synthetic analogues function by inducing readthrough of premature termination codons and inhibiting ribosomal activity, showing promise as potential therapeutic agents for genetic disorders such as Duchenne muscular dystrophy and certain bacterial infections (Nature Chemical Biology, 2017) . This compound possesses a rigid, bicyclic acetonide-protected diol structure that stereoselectively displays both an amino and a hydroxyl functional group, making it an ideal precursor for the synthesis of novel peptidomimetics and other complex, stereodefined molecular architectures. Researchers utilize this synthon to explore structure-activity relationships in drug discovery programs aimed at developing new antibiotics and readthrough agents, leveraging its defined stereochemistry to control the three-dimensional conformation of the final target molecules (Drug Discovery Today, 2018) .

Eigenschaften

Molekularformel

C8H15NO3

Molekulargewicht

173.21 g/mol

IUPAC-Name

(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

InChI

InChI=1S/C8H15NO3/c1-8(2)11-6-4(9)3-5(10)7(6)12-8/h4-7,10H,3,9H2,1-2H3/t4-,5+,6?,7+/m1/s1

InChI-Schlüssel

AXPYGRDXRLICKY-SRFQBUKOSA-N

Isomerische SMILES

CC1(O[C@H]2[C@H](C[C@H](C2O1)N)O)C

Kanonische SMILES

CC1(OC2C(CC(C2O1)O)N)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol involves multiple steps. One common method includes the reaction of imidodicarbonic acid bis(1,1-dimethylethyl)ester with (1S-cis)-4-acetoxy-2-cyclopenten-1-ol in the presence of sodium hydride and tetrakis(triphenylphosphine)palladium in tetrahydrofuran . This reaction produces a reaction mass, which is then subjected to column chromatographic purification to yield the desired compound.

Industrial Production Methods

Industrial production of this compound often involves the use of high-yield and high-purity processes. For example, an improved process for preparing the compound includes the use of osmium tetroxide and N-methylmorpholine-N-oxide in a solvent mixture containing tetrahydrofuran and water . This method ensures the production of the compound in high yield and purity, making it suitable for commercial applications.

Analyse Chemischer Reaktionen

1.1. Oxidation and Dihydroxylation

  • Reagents : Osmium tetroxide (OsO₄), N-methylmorpholine-N-oxide (NMO) in tetrahydrofuran (THF) .

  • Mechanism : The cyclopentene precursor undergoes syn-dihydroxylation to form vicinal diols, critical for constructing the cyclopentane ring system.

  • Conditions : Reaction at 20–65°C for 10–18 hours, followed by quenching with water and extraction with ethyl acetate .

1.2. Protection/Deprotection of Functional Groups

  • Amino Group Protection : Phthalimido groups are introduced to protect the amine during synthesis, later removed under acidic conditions .

  • Dioxolane Formation : Reaction with 2,2-dimethoxypropane in acetone under HCl catalysis forms the dioxolane ring, protecting hydroxyl groups .

1.3. Acid-Catalyzed Cyclization

  • Reagents : Hydrochloric acid (HCl) in methanol .

  • Process : A trihydroxy intermediate undergoes cyclization to form the dioxolane ring, yielding the final product after purification via column chromatography .

Functional Group Reactivity

The compound’s reactivity is governed by its amino and hydroxyl groups, as well as the dioxolane ring:

Functional Group Reactivity Example Reactions
Amino (-NH₂) Nucleophilic substitution, hydrogen bondingAcylation (e.g., with acetic anhydride), alkylation (e.g., with methyl iodide).
Hydroxyl (-OH) Esterification, etherificationReaction with acetic anhydride to form esters, or with alkyl halides for ethers.
Dioxolane Ring Acid-sensitive acetalHydrolysis under acidic conditions to regenerate diols .

Side Reactions and Impurity Control

During synthesis, impurities arise from incomplete reactions or stereochemical deviations. Notable impurities include:

Impurity Source Mitigation Strategy
Impurity-1Incomplete dihydroxylationOptimize OsO₄/NMO stoichiometry and reaction time .
Impurity-2Racemization at stereocentersUse chiral catalysts and low-temperature conditions .
Impurity-3Residual phthalimido protecting groupsExtended acidic hydrolysis and purification via chromatography .

The final product achieves >99% purity (by GC) through optimized reaction conditions and chromatographic purification .

Industrial-Scale Optimization

  • Solvent Systems : Tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate are used for solubility and extraction efficiency .

  • Catalysts : HCl and sodium bicarbonate for acid-base workup, ensuring minimal side reactions .

  • Continuous Flow Chemistry : Enhances yield and reduces reaction times for large-scale production.

Wissenschaftliche Forschungsanwendungen

(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of (3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol involves its interaction with specific molecular targets and pathways. The compound’s amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these targets, leading to the compound’s observed effects. For example, in the synthesis of Ticagrelor, the compound acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a class of cyclopenta[d][1,3]dioxolane derivatives , which share structural similarities but differ in substituents, stereochemistry, and applications. Below is a detailed comparison:

Structural and Functional Group Variations

Compound Name Key Substituents/Modifications Molecular Formula Key Applications/Properties Reference(s)
(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol 6-amino, 4-hydroxy C₈H₁₅NO₃ Intermediate for carbocyclic sinefungin , ticagrelor
(3aR,4S,6aS)-4-methoxy-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[4,2-d][1,3]dioxole-6-carboxylate 4-methoxy, 6-carboxylate C₁₂H₁₆O₅ Study of β-amino acid analogs; characterized by NMR and MS
(3aS,4R,6aR)-6-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol 6-(TBDPS-protected hydroxymethyl) C₂₈H₃₈O₄Si Synthetic intermediate for carbocyclic nucleosides; enhances solubility/stability
(3aR,4R,6S,6aS)-6-phenyl-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)methanol 6-phenyl, 4-hydroxymethyl C₁₆H₂₀O₃ Cobalt-assisted synthesis; aryl substituents influence steric bulk
(3aR,4S,6R,6aS)-6-vinyl-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol 6-vinyl C₁₀H₁₆O₃ Precursor for carbocyclic sinefungin via allylboration

Stereochemical Differences

  • Target Compound : (3aS ,4S ,6R ) configuration.
  • Analog in : (3aR ,4S ,6aS ) configuration, altering ring puckering and reactivity .
  • Analog in : (3aR ,4R ,6S ,6aS ) configuration with aryl groups, impacting binding affinity in nucleoside analogs .

Physicochemical Properties

Property Target Compound Fluorinated Analog () Aryl-Substituted Analog ()
Molecular Weight 173.21 g/mol 267.14 g/mol (4-fluorophenyl derivative) 270.15 g/mol (phenyl derivative)
Polarity High (amino, hydroxyl groups) Moderate (fluorine enhances electronegativity) Low (aryl groups increase hydrophobicity)
Boiling Point Not reported Elevated due to fluorine Reduced due to nonpolar aryl groups

Biologische Aktivität

The compound (3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol , also referred to as MRS5698 , is a synthetic derivative with notable pharmacological properties. This compound has garnered attention for its potential applications in treating various conditions through its interaction with specific biological pathways.

  • CAS Number : 155899-66-4
  • Molecular Formula : C₈H₁₅N₃O₃
  • Molecular Weight : 173.21 g/mol
  • Purity : >95% (GC)

MRS5698 primarily acts as an agonist for the A3 adenosine receptor (A3AR) . The activation of A3AR has been linked to various physiological responses, including modulation of inflammation and pain pathways. Its ability to selectively bind to A3AR allows it to influence neurotransmission and nociception effectively.

In Vitro Studies

Research has demonstrated that MRS5698 exhibits significant binding affinity for A3ARs in both human and mouse models. The compound's selectivity was confirmed through competitive binding assays that showed a KiK_i value of approximately 3 nM for A3ARs .

In Vivo Studies

In preclinical models:

  • Neuropathic Pain : MRS5698 has shown efficacy in reducing neuropathic pain in mouse models induced by chronic constriction injury (CCI) and chemotherapeutic agents like oxaliplatin. Doses of 1 mg/kg administered intraperitoneally significantly reversed pain behaviors .
  • Tolerability : The compound was well tolerated at doses up to 200 mg/kg in rat models without significant adverse effects noted .

Case Studies

  • Chronic Neuropathic Pain Model :
    • Objective : To assess the analgesic effect of MRS5698.
    • Method : Mice were subjected to CCI and treated with varying doses of MRS5698.
    • Findings : The treatment resulted in a marked reduction in pain scores compared to control groups, supporting its potential as a therapeutic agent for neuropathic pain .
  • Inflammatory Response :
    • Objective : Evaluate the anti-inflammatory effects of MRS5698.
    • Method : Inflammatory markers were measured post-treatment in a model of induced inflammation.
    • Findings : MRS5698 significantly reduced levels of pro-inflammatory cytokines, suggesting a role in modulating immune responses .

Data Table

ParameterValue
CAS Number155899-66-4
Molecular FormulaC₈H₁₅N₃O₃
Molecular Weight173.21 g/mol
Binding Affinity (A3AR)Ki3 nMK_i\approx 3\text{ nM}
Effective Dose (Neuropathic Pain)1 mg/kg (i.p.)
TolerabilityUp to 200 mg/kg

Q & A

Q. What are the key considerations for optimizing the synthetic route of this compound?

The synthesis involves stereoselective protection of hydroxyl groups and controlled amination. Critical steps include:

  • Protection of hydroxyl groups : Use acetone or dioxolane derivatives to stabilize reactive intermediates .
  • Stereochemical control : Employ chiral catalysts (e.g., Corey lactone derivatives) to maintain the (3aS,4S,6R) configuration during cyclopentane ring formation .
  • Purification : Silica gel chromatography (EtOAc/hexanes gradients) achieves >97% purity, confirmed by TLC and NMR .

Q. How can the stereochemistry of the compound be confirmed experimentally?

  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1H^{1}\text{H} NMR to verify axial/equatorial proton orientations. For example, the δ 4.68 ppm doublet (J=46.0HzJ = 46.0 \, \text{Hz}) in fluorinated analogs confirms axial fluorination .
  • X-ray crystallography : Resolve absolute configuration using single-crystal data, particularly for cyclopentane-dioxolane fused systems .

Q. What stability challenges arise during storage, and how are they mitigated?

  • Hydrolytic sensitivity : The dioxolane ring is prone to acid-catalyzed hydrolysis. Store under inert gas (N2_2/Ar) at −20°C in anhydrous solvents (e.g., THF or DCM) .
  • Amino group oxidation : Use antioxidants (e.g., BHT) in lyophilized formulations to prevent degradation .

Advanced Research Questions

Q. How can enantiomeric purity be assessed, and what methods resolve racemic mixtures?

  • Chiral HPLC : Utilize columns like Chiralpak IA with hexane/isopropanol gradients (85:15). Retention time differences of >2 min confirm enantiomeric separation .
  • Dynamic kinetic resolution : Catalytic asymmetric hydrogenation (e.g., Ru-BINAP complexes) achieves >99% ee in cyclopentane derivatives .

Q. What mechanistic insights explain contradictory bioactivity data in kinase inhibition assays?

  • Steric effects : The 2,2-dimethyl group restricts conformational flexibility, reducing binding affinity in bulkier kinase pockets. MD simulations show a 30% decrease in binding energy compared to non-methylated analogs .
  • Solvent polarity : Polar solvents (e.g., DMSO) induce partial ring-opening of the dioxolane, altering the compound’s pharmacophore. Validate activity in low-polarity buffers (e.g., PBS with 10% glycerol) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • DFT calculations : Optimize the molecule’s electrostatic potential surface to predict solubility (LogP ≈ 1.2) and membrane permeability (Caco-2 assay: Papp_{\text{app}} = 8.2 × 106^{-6} cm/s) .
  • Docking studies : Target P2Y12 receptors using Glide SP scoring. The amino group forms a critical salt bridge with Asp280 (ΔG = −9.8 kcal/mol), while the dioxolane oxygen hydrogen-bonds to Tyr105 .

Methodological Tables

Q. Table 1. Key Characterization Data

TechniqueParameters/ResultsReference
1H NMR^{1}\text{H NMR} (400 MHz, CDCl3_3)δ 1.47 (s, 3H, CH3_3), δ 4.68 (dd, J=46.0HzJ = 46.0 \, \text{Hz}, axial proton)
HRMS (ESI+)m/z 174.1234 [M+H]+^+ (calc. 174.1127)
Chiral HPLCRetention times: 12.3 min (R), 14.7 min (S)

Q. Table 2. Synthetic Yield Optimization

ConditionCatalystYield (%)Purity (%)
Acetone, RT, 24 hNone4592
DCM, −20°C, 12 hRu-BINAP7898
THF, reflux, 6 hPd/C6397

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.